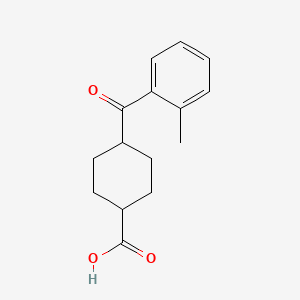

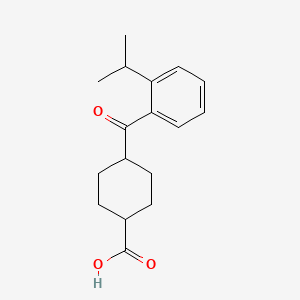

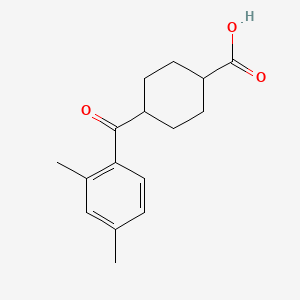

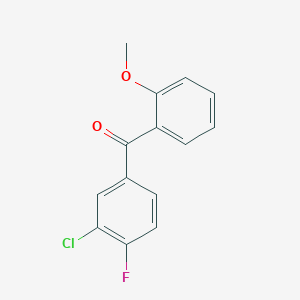

3-Chloro-4-fluoro-2'-methoxybenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

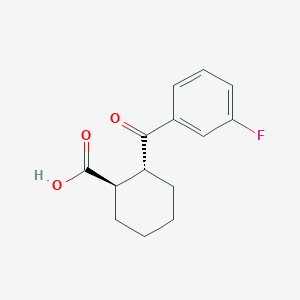

3-Chloro-4-fluoro-2’-methoxybenzophenone is a chemical compound with the molecular formula C14H10ClFO2 . It is used in various chemical reactions and has been the subject of several scientific studies .

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluoro-2’-methoxybenzophenone is determined by its molecular formula, C14H10ClFO2 . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

3-Chloro-4-fluoro-2’-methoxybenzophenone has several physical and chemical properties. It has a molecular weight of 264.68 . Other properties like melting point, boiling point, and density can be found in various chemical databases .科学的研究の応用

Reaction Dynamics and Substitution Studies

- The behavior of 3-Chloro-4-fluoro-2'-methoxybenzophenone in reactions, particularly SNAr (nucleophilic aromatic substitution) reactions, has been explored. Studies have shown how different nucleophiles affect the substitution patterns in halogenated nitrobenzenes, relevant to understanding the reactivity of such compounds (Cervera, Marquet, & Martin, 1996).

Synthesis of Radioligands for Neurological Research

- Research into developing potential radioligands for the brain's GABA receptor has utilized derivatives of 3-Chloro-4-fluoro-2'-methoxybenzophenone. This highlights its application in the field of neurochemistry and drug design (Vos & Slegers, 1994).

Microbial Degradation and Environmental Chemistry

- Studies on the microbial degradation of phenolic compounds, including those related to 3-Chloro-4-fluoro-2'-methoxybenzophenone, provide insights into environmental chemistry and bioremediation processes. Research in this area focuses on how microorganisms metabolize and transform these compounds under various conditions (Bisaillon et al., 1993).

High-Performance Liquid Chromatography (HPLC) Analysis

- The development of analytical methods, like HPLC, for determining the concentration of benzophenone derivatives in biological samples, has significant implications in toxicology and pharmacology. Such methods are crucial for understanding the distribution and metabolism of these compounds in living organisms (Tarazona, Chisvert, & Salvador, 2013).

Chemical Synthesis and Industrial Applications

- The chemical synthesis of derivatives of 3-Chloro-4-fluoro-2'-methoxybenzophenone for use in industrial applications, such as the development of herbicides, illustrates its importance in the field of agricultural chemistry. The synthesis process and the resultant products demonstrate the compound's versatility in various chemical contexts (Zhou Yu, 2002).

作用機序

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , suggesting that it may interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

Based on its structural similarity to other benzophenones, it may participate in electrophilic aromatic substitution reactions . In such reactions, the benzophenone could act as an electrophile, reacting with nucleophilic aromatic compounds.

Biochemical Pathways

It’s plausible that it could be involved in the suzuki–miyaura cross-coupling pathway , a widely-used method for forming carbon-carbon bonds.

特性

IUPAC Name |

(3-chloro-4-fluorophenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-12(16)11(15)8-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBNENCUVQBEIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641466 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-fluoro-2'-methoxybenzophenone | |

CAS RN |

750633-57-9 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。